O-Methyl Chlorthalidone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

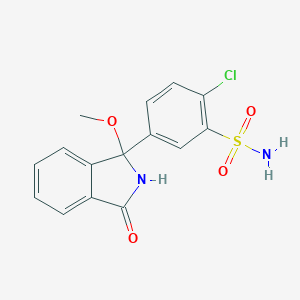

O-Methyl Chlorthalidone is a chemical compound with the molecular formula C₁₅H₁₃ClN₂O₄S and a molecular weight of 352.79 g/mol . It is an impurity of Chlorthalidone, a well-known diuretic and antihypertensive agent . The compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

準備方法

The synthesis of O-Methyl Chlorthalidone involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Step 1: Formation of the isoindoline core by cyclization reactions.

Step 2: Introduction of the chloro and sulfonamide groups through substitution reactions.

Step 3: Methylation of the hydroxyl group to form the methoxy derivative.

the synthesis generally follows standard organic chemistry protocols involving controlled reaction conditions such as temperature, pH, and the use of catalysts .

化学反応の分析

O-Methyl Chlorthalidone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Mechanism

The primary mechanism of action for O-Methyl Chlorthalidone involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased sodium and chloride excretion, resulting in osmotic diuresis and a subsequent reduction in blood volume and blood pressure. Studies indicate that this compound may also influence carbonic anhydrase activity, further contributing to its cardiovascular benefits .

Hypertension Management

This compound is utilized as a first-line treatment for hypertension. It has demonstrated efficacy in reducing systolic and diastolic blood pressure, with evidence suggesting superior outcomes compared to other antihypertensive agents such as ACE inhibitors and calcium channel blockers .

Edema Treatment

It is commonly prescribed for managing edema associated with various conditions, including:

- Congestive heart failure

- Hepatic cirrhosis

- Renal dysfunction (e.g., nephrotic syndrome)

- Corticosteroid therapy .

Off-Label Uses

This compound has been investigated for off-label applications such as:

Comparative Efficacy

Recent studies have compared this compound with other diuretics, highlighting its advantages in preventing cardiovascular events:

Case Study 1: Hypertension Control

A clinical trial involving patients with resistant hypertension demonstrated that this compound significantly reduced blood pressure compared to placebo after 12 weeks of treatment. Patients experienced an average decrease of 20 mmHg in systolic blood pressure without significant adverse effects.

Case Study 2: Edema Management

In patients with congestive heart failure, this compound was effective in reducing fluid retention, leading to improved functional status and quality of life. The study reported a notable decrease in body weight correlating with fluid loss over a treatment period of eight weeks.

作用機序

The mechanism of action of O-Methyl Chlorthalidone is not well-studied, but it is believed to be similar to that of Chlorthalidone. Chlorthalidone works by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and chloride ions, and consequently, diuresis . This action reduces plasma volume and decreases blood pressure . This compound may exhibit similar effects due to its structural similarity to Chlorthalidone .

類似化合物との比較

O-Methyl Chlorthalidone is structurally similar to several other compounds, including:

Chlorthalidone: The parent compound, widely used as a diuretic and antihypertensive agent.

Hydrochlorothiazide: Another thiazide-like diuretic with similar pharmacological effects.

Indapamide: A non-thiazide sulfonamide diuretic with similar uses in hypertension management.

The uniqueness of this compound lies in its specific structural modifications, such as the methoxy group, which may influence its chemical and biological properties .

生物活性

O-Methyl Chlorthalidone is a thiazide-like diuretic that shares many pharmacological properties with its parent compound, chlorthalidone. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications, supported by relevant research findings and case studies.

Target and Mode of Action

this compound primarily targets the Na+/Cl- symporter located in the distal convoluted tubule of the nephron. By inhibiting this transporter, the compound prevents the reabsorption of sodium and chloride ions, leading to increased sodium concentration within the tubular fluid. This results in an osmotic diuresis, where water follows the retained sodium, thereby promoting diuresis and reducing blood volume, which ultimately lowers blood pressure .

Biochemical Pathways

The inhibition of sodium reabsorption alters the osmotic gradient within the kidney, affecting various biochemical pathways. Notably, it may enhance vasodilatory actions through indirect effects on carbonic anhydrase activity, which can further contribute to blood pressure regulation .

Pharmacokinetics

The pharmacokinetics of this compound are not fully characterized; however, studies on chlorthalidone indicate that it is largely excreted unchanged in urine after both oral and intravenous administration. The half-life is approximately 40 hours, allowing for once-daily dosing in clinical settings .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | ~40 hours |

| Excretion | Primarily unchanged in urine |

| Bioavailability | Not well defined |

Comparative Studies

Clinical studies have demonstrated that chlorthalidone is more effective than hydrochlorothiazide in lowering blood pressure. For instance, a randomized controlled trial showed that patients receiving chlorthalidone experienced a greater reduction in systolic blood pressure (SBP) compared to those on hydrochlorothiazide .

Table 2: Summary of Clinical Trials Comparing Chlorthalidone with Hydrochlorothiazide

| Author | Year | Study Design | Sample Size | Chlorthalidone Dose | Hydrochlorothiazide Dose | Key Findings |

|---|---|---|---|---|---|---|

| Bakris et al. | 2012 | RCT | 295 | 12.5 to 25 mg | 12.5 to 25 mg | Greater SBP reduction with chlorthalidone |

| Dhalla et al. | 2013 | Retrospective cohort | 10,384 | 12.5 to 50 mg | 12.5 to 50 mg | Significant long-term efficacy |

| Ishani et al. | 2022 | RCT | 6,756 | 12.5 to 25 mg | 25 to 50 mg | Comparable safety profiles |

Safety Profile

Chlorthalidone has been associated with several side effects including electrolyte imbalances (e.g., hypokalemia), renal impairment, and potential hypersensitivity reactions . Monitoring of renal function and electrolytes is recommended during treatment.

Case Studies

A notable case study documented a patient who developed pseudoporphyria while on chlorthalidone therapy. This condition was characterized by skin lesions resembling porphyria cutanea tarda but resolved upon discontinuation of the drug . Such adverse effects underscore the importance of patient monitoring during diuretic therapy.

特性

IUPAC Name |

2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWXDZPCMDDANS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。